5,5-Dipropylbarbituric acid, also known as Propylbarbital, is a barbiturate derivative used as a hypnotic drug . It is also known by other names such as Propal and Propanal .
The synthesis of 5,5-Dipropylbarbituric acid involves two major steps: the hydrolysis of 5,5-dipropylbarbituric acid to 2,2-dipropylmalonic acid and the decarboxylation of the latter to 2-propylpentanoic, e.g., valproic acid . The first synthetic step had to be optimized because the composition of products of the alkaline hydrolysis depends on the reaction conditions .
The molecular formula of 5,5-Dipropylbarbituric acid is C10H16N2O3 . The molecular weight is 212.25 g/mol . The InChI representation of the molecule is InChI=1S/C10H16N2O3/c1-3-5-10(6-4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15) .
The physical and chemical properties of 5,5-Dipropylbarbituric acid include a molecular weight of 212.25 g/mol . The compound has a XLogP3 value of 1.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 212.11609238 g/mol .
5,5-Dipropylbarbituric acid is a derivative of barbituric acid, classified as a barbiturate. Barbiturates are a class of drugs that act as central nervous system depressants and have historically been used for their sedative and hypnotic properties. This compound is notable for its potential applications in pharmacology and medicinal chemistry.
5,5-Dipropylbarbituric acid can be synthesized from 5,5-dipropylbarbituric acid through various chemical processes. Its synthesis and derivatives have been explored for their pharmacological properties, particularly in the development of new therapeutic agents.
The synthesis of 5,5-dipropylbarbituric acid typically involves a multi-step chemical process. A notable method includes the alkaline hydrolysis of 5,5-dipropylbarbituric acid to produce 2,2-dipropylmalonic acid, followed by decarboxylation to yield the desired compound. This two-stage synthetic procedure has been optimized to improve yield and efficiency:
The optimization of this synthesis includes:
The molecular structure of 5,5-dipropylbarbituric acid features a barbiturate core with two propyl groups attached at the 5-position. This structure is crucial for its biological activity.
5,5-Dipropylbarbituric acid can undergo various chemical reactions typical of barbiturate compounds. These include:
The reactivity of 5,5-dipropylbarbituric acid is influenced by the presence of functional groups that can participate in nucleophilic or electrophilic reactions.
The mechanism of action for 5,5-dipropylbarbituric acid and other barbiturates primarily involves modulation of neurotransmitter systems in the central nervous system. They enhance the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter:
Research indicates that the effectiveness and safety profile of barbiturates are highly dependent on their molecular structure, which influences their affinity for GABA receptors.
5,5-Dipropylbarbituric acid has several applications in scientific research and pharmacology:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1